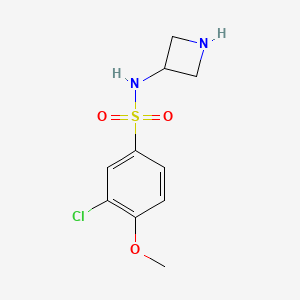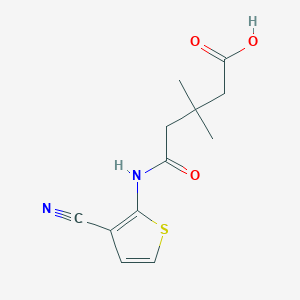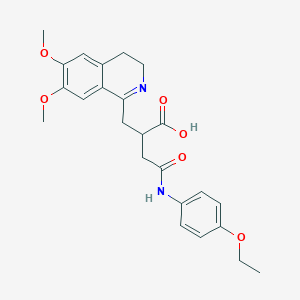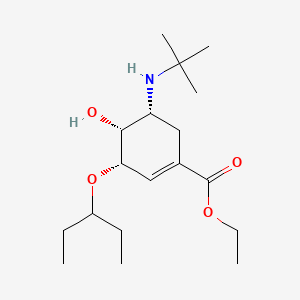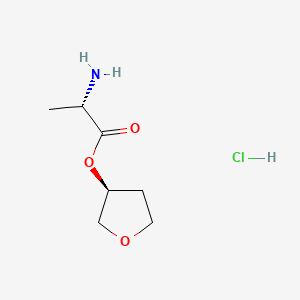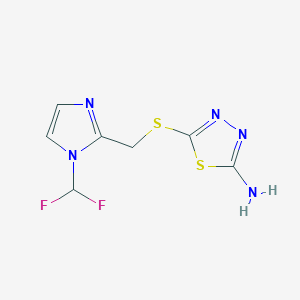
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both imidazole and thiadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.
Coupling of the Imidazole and Thiadiazole Rings: The final step involves coupling the imidazole and thiadiazole rings through a thioether linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the imidazole ring, particularly at the nitrogen atoms.
Substitution: The compound can undergo substitution reactions, especially at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
Oxidation: Oxidation products may include sulfoxides and sulfones.
Reduction: Reduction products may include amines and imidazolines.
Substitution: Substitution products may include halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it valuable in the production of high-performance materials.
Mécanisme D'action
The mechanism of action of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The difluoromethyl group enhances its binding affinity to certain targets, making it more effective in its action .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Difluoromethyl)-1h-imidazole: Shares the imidazole ring and difluoromethyl group but lacks the thiadiazole ring.
1,3,4-Thiadiazole-2-amine: Shares the thiadiazole ring but lacks the imidazole ring and difluoromethyl group.
5-(Methylthio)-1,3,4-thiadiazole-2-amine: Similar structure but with a methylthio group instead of the difluoromethyl-imidazole moiety.
Uniqueness
The uniqueness of 5-(((1-(Difluoromethyl)-1h-imidazol-2-yl)methyl)thio)-1,3,4-thiadiazol-2-amine lies in its combination of the imidazole and thiadiazole rings, along with the presence of the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C7H7F2N5S2 |
|---|---|
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
5-[[1-(difluoromethyl)imidazol-2-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7F2N5S2/c8-5(9)14-2-1-11-4(14)3-15-7-13-12-6(10)16-7/h1-2,5H,3H2,(H2,10,12) |
Clé InChI |
ZZMVQIOYMRSZTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)CSC2=NN=C(S2)N)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


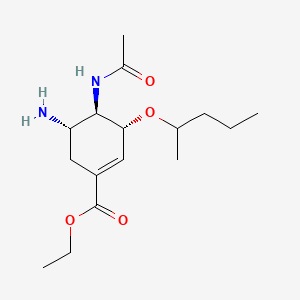
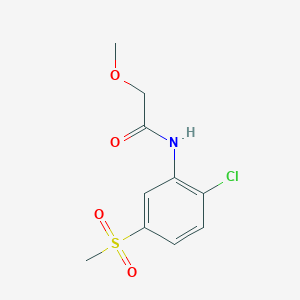
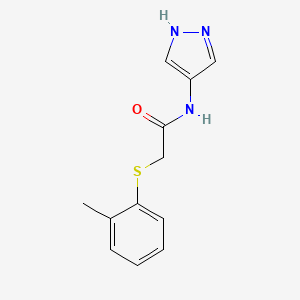
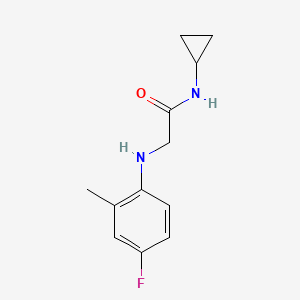
![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)
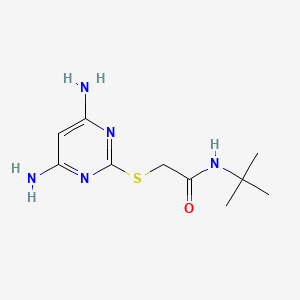
![1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one](/img/structure/B14908177.png)
